molecular formula C10H8ClF3O2 B8132408 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl

Cat. No.: B8132408
M. Wt: 252.62 g/mol
InChI Key: FAVYBYPNFVHPPC-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl is a compound that features a trifluoromethoxy group attached to an indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation reaction, which can be achieved using various reagents such as trifluoromethyl ethers and trifluoromethoxylating agents

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the indanone structure.

Scientific Research Applications

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. This interaction can modulate biological processes, making it a valuable tool in medicinal chemistry and drug discovery.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl ethers: Compounds with similar trifluoromethoxy groups but different core structures.

    Indanone derivatives: Compounds with similar indanone structures but different substituents.

Uniqueness

6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one HCl is unique due to the combination of the trifluoromethoxy group and the indanone structure. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

6-(trifluoromethoxy)-2,3-dihydroinden-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2.ClH/c11-10(12,13)15-7-3-1-6-2-4-9(14)8(6)5-7;/h1,3,5H,2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVYBYPNFVHPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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